Chloro(2-phenylpropyl)mercury

Descripción

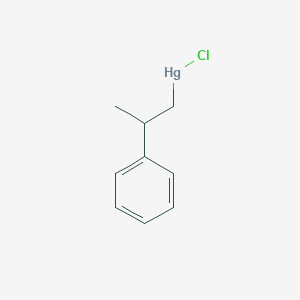

Chloro(2-phenylpropyl)mercury is an organomercury compound characterized by a mercury atom bonded to a chlorine atom and a 2-phenylpropyl group (C₆H₅-C₃H₆-). Organomercury compounds are historically significant in industrial applications, such as fungicides, preservatives, and chemical synthesis intermediates .

Propiedades

Número CAS |

27190-78-9 |

|---|---|

Fórmula molecular |

C9H11ClHg |

Peso molecular |

355.23 g/mol |

Nombre IUPAC |

chloro(2-phenylpropyl)mercury |

InChI |

InChI=1S/C9H11.ClH.Hg/c1-8(2)9-6-4-3-5-7-9;;/h3-8H,1H2,2H3;1H;/q;;+1/p-1 |

Clave InChI |

UTNWYEYJPHCSBQ-UHFFFAOYSA-M |

SMILES canónico |

CC(C[Hg]Cl)C1=CC=CC=C1 |

Origen del producto |

United States |

Análisis De Reacciones Químicas

NSC 146224 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome and the specific chemical environment. Major products formed from these reactions can vary, but they often include derivatives that retain the core structure of NSC 146224 while exhibiting different chemical properties.

Aplicaciones Científicas De Investigación

NSC 146224 has been extensively studied for its applications in scientific research. It is used in chemistry for studying reaction mechanisms and in biology for investigating cellular processes. In medicine, NSC 146224 has potential therapeutic applications, particularly in the treatment of certain diseases. Its unique properties make it a valuable tool in both basic and applied research.

Mecanismo De Acción

The mechanism of action of NSC 146224 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and ultimately result in the desired therapeutic outcomes. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparación Con Compuestos Similares

Chloro(2-phenylethyl)mercury ([27151-79-7])

- Structure : Mercury bonded to chlorine and a 2-phenylethyl group (C₆H₅-C₂H₄-).

- Key Differences: The shorter ethyl chain (vs.

- Toxicity: Organomercury compounds with aromatic groups often exhibit higher neurotoxicity compared to purely aliphatic derivatives due to enhanced membrane permeability .

Chloro(2-phenylvinyl)mercury ([36525-03-8])

Chloro(trifluoromethyl)mercury ([421-10-3])

Chloro(hydroxyphenyl)mercury ([623-07-4])

- Structure : Mercury bonded to chlorine and a hydroxyphenyl group (HO-C₆H₄-).

- Key Differences : The hydroxyl group enhances water solubility, reducing environmental persistence but increasing bioavailability in aquatic systems .

Structural and Functional Analysis Table

| Compound Name (CAS No.) | Key Substituent | Reactivity | Toxicity Profile | Environmental Behavior |

|---|---|---|---|---|

| Chloro(2-phenylpropyl)mercury | Phenylpropyl | Moderate | High neurotoxicity, bioaccumulation | Persistent, lipophilic |

| Chloro(2-phenylethyl)mercury | Phenylethyl | Moderate | Neurotoxic, less lipophilic | Moderate persistence |

| Chloro(2-phenylvinyl)mercury | Styrenyl | High | Reactive metabolites | Photodegradable, reactive |

| Chloro(trifluoromethyl)mercury | Trifluoromethyl | Low | Altered toxicity pathways | Lower bioaccumulation |

| Chloro(hydroxyphenyl)mercury | Hydroxyphenyl | High | Water-soluble, acute toxicity | Reduced persistence, high mobility |

Research Findings and Toxicity Insights

- Bioaccumulation : Phenyl- and alkyl-substituted mercury compounds exhibit higher bioaccumulation factors (BAFs) due to their lipophilicity. For example, methylmercury (a well-studied analogue) has a BAF >10⁶ in aquatic systems .

- Toxicity Mechanisms : Aromatic substituents enhance binding to thiol groups in proteins, disrupting enzymatic functions. This compound likely shares this mechanism .

- Environmental Degradation : Propyl chains may slow degradation compared to ethyl or vinyl groups, leading to prolonged environmental residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.